
7-Methoxy-4-chloro-quinoline-6-carbonyl chloride
Overview
Description
7-Methoxy-4-chloro-quinoline-6-carbonyl chloride (CAS 417721-36-9) is a functionalized quinoline derivative characterized by substituents at positions 4 (chloro), 6 (carbonyl chloride), and 7 (methoxy) on the quinoline ring. Its synthesis involves reacting 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF) under reflux, followed by azeotropic distillation with toluene to yield the target compound . This intermediate is pivotal in synthesizing amides, as demonstrated by its reaction with aqueous ammonia to form 7-methoxy-4-chloro-quinoline-6-carboxamide . The carbonyl chloride group at position 6 confers high reactivity toward nucleophiles, making it valuable in pharmaceutical and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride typically involves the chlorination of 7-methoxy-4-chloroquinoline-6-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed under inert atmosphere conditions.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
7-Methoxy-4-chloro-quinoline-6-carbonyl chloride serves as an essential intermediate in the synthesis of several anticancer agents. Notably, it is involved in the production of Lenvatinib, a drug used for treating thyroid cancer and hepatocellular carcinoma. Lenvatinib functions as a kinase inhibitor, targeting multiple receptor tyrosine kinases (VEGFR1, VEGFR2, and PDGFR) that are crucial for tumor angiogenesis and growth .
Antitubercular Activity
Research has highlighted the effectiveness of quinoline derivatives against Mycobacterium tuberculosis (Mtb). A study identified modifications at the C-6 position of quinoline compounds that enhanced their inhibitory activity against Mtb. This suggests that derivatives like 7-methoxy-4-chloro-quinoline may lead to the development of new antitubercular agents .
Organic Synthesis
Building Block in Synthesis
The compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows it to undergo various chemical transformations, including oxidation and substitution reactions. For instance, it can be converted into 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide through specific reaction conditions involving acetic acid.
Synthesis of Bioactive Compounds
The compound's structure allows it to act as an intermediate in the synthesis of bioactive compounds. Research has shown that derivatives of quinoline can exhibit cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells . This positions 7-methoxy-4-chloro-quinoline as a potential candidate for further drug development.
Table 1: Summary of Applications
Application Area | Compound Used | Outcome/Effect |
---|---|---|
Anticancer | Lenvatinib (derived from 7-Methoxy-4-chloro...) | Inhibits receptor tyrosine kinases |
Antitubercular | Quinoline derivatives with modifications | Enhanced activity against Mycobacterium tuberculosis |
Organic Synthesis | 4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide | Building block for complex organic molecules |
Cytotoxicity | Quinoline derivatives | Exhibited cytotoxicity on MCF7 and HeLa cells |
Case Study: Lenvatinib Development
Lenvatinib's development illustrates the importance of 7-Methoxy-4-chloro-quinoline derivatives in modern medicine. The synthesis involves multiple steps where intermediates like this compound play a pivotal role. Clinical trials have demonstrated its efficacy in prolonging survival rates among patients with advanced thyroid cancer .
Case Study: Antitubercular Activity
A study focusing on arylated quinoline carboxylic acids found that specific modifications significantly improved their efficacy against Mtb. The research indicated that compounds with a methyl group at the C-6 position showed promising results, suggesting that further exploration into similar derivatives could yield effective antitubercular drugs .
Mechanism of Action
The mechanism of action of 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride is primarily through its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds. The quinoline core can interact with various molecular targets, including DNA, proteins, and enzymes, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, and electronic properties, influencing their reactivity and applications. Below is a comparative analysis (Table 1):
Table 1. Structural and Synthetic Comparison of Quinoline Derivatives
Reactivity and Physicochemical Properties
- Electrophilic Reactivity: The carbonyl chloride group in this compound enables rapid nucleophilic substitution (e.g., with amines or alcohols), unlike esters (e.g., methyl 4-chloro-6-methoxy-quinoline-2-carboxylate) or nitriles (e.g., 4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile) .
- Melting Points and Solubility: 4-Chloro-6,7-dimethoxyquinoline exhibits a high melting point (403–404 K), attributed to its planar structure and intermolecular interactions, whereas the target compound’s liquid-phase synthesis suggests lower melting points .
- Electronic Effects: The electron-withdrawing chloro substituent at position 4 in the target compound and analogs (e.g., 4-Chloro-6,7-dimethoxyquinoline) deactivates the quinoline ring, directing electrophilic substitution to specific positions .
Biological Activity
7-Methoxy-4-chloro-quinoline-6-carbonyl chloride is a compound belonging to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₇ClNO₂. Its structure features a quinoline core with methoxy, chloro, and carbonyl chloride substituents, which contribute to its reactivity and biological potential.
The primary mechanism of action for this compound is attributed to its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites in biological molecules, facilitating interactions with various targets such as enzymes and proteins. This reactivity is crucial in the design of enzyme inhibitors and bioactive compounds.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various arylated quinoline carboxylic acids against Mycobacterium tuberculosis (Mtb), with certain derivatives showing promising inhibitory activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring could enhance antimicrobial efficacy .
Anticancer Properties
This compound has shown potential as an anticancer agent. In studies involving various cancer cell lines, it was found to maintain potent anti-proliferative activity. For instance, compounds derived from quinolone chalcones were noted for their ability to target tubulin and induce mitotic arrest, leading to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
A comparison of this compound with similar compounds reveals its unique properties:
Compound Name | Biological Activity | Key Features |
---|---|---|
4-Hydroxy-2-quinolones | Antimicrobial, anticancer | Known for diverse biological activities |
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Antimicrobial | Similar structural features but less reactive |
7-Methoxy-4-chloroquinoline | Anticancer | Less reactive than carbonyl chloride derivative |
Study on Antitubercular Activity
In a recent study, several quinoline derivatives were synthesized and screened for their activity against Mtb. Compounds with modifications at the C-6 position showed enhanced activity, indicating the importance of structural variations in developing effective antitubercular agents .
Evaluation of Cytotoxicity
Another study focused on the cytotoxic effects of quinolone chalcones on various cancer cell lines. The results demonstrated that specific substitutions on the quinolone ring significantly influenced cytotoxic activity, emphasizing the importance of molecular design in drug development .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 7-Methoxy-4-chloro-quinoline-6-carbonyl chloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines followed by chlorination and methoxylation. Key steps include:
- Cyclization : Use of POCl₃ or PCl₅ to form the quinoline core.
- Chlorination : Controlled chlorination at position 4 using Cl₂ or SOCl₂ under anhydrous conditions .
- Carbonyl Chloride Introduction : Reaction with phosgene (COCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane at low temperatures.
Optimization : Microwave-assisted synthesis (reduces reaction time) or continuous flow reactors (enhances yield and reproducibility) are recommended .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 7.0–8.5 ppm), and carbonyl chloride (C=OCl, δ ~170 ppm in ¹³C NMR).
- IR Spectroscopy : Look for C=O stretching (1740–1820 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What safety protocols are essential when handling this compound, particularly regarding skin/eye exposure and inhalation risks?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions.
- First Aid : For skin/eye contact, rinse with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT Analysis : Calculate electron density maps to identify electrophilic sites (e.g., carbonyl carbon).
- Reactivity Trends : Compare with analogs (e.g., 4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide) to assess substituent effects on reaction kinetics .
- Case Study : Optimize solvent polarity (e.g., DMF vs. THF) using COSMO-RS models to predict solvation effects.
Q. What strategies effectively resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Assay Standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293) and solvent (DMSO concentration ≤0.1%).
- Structural Analog Comparison : Cross-reference activity of 4-Chloro-7-methoxyquinoline-6-carboxamide (CAS 417721-36-9) to isolate substituent-specific effects .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile IC₅₀ discrepancies in antimicrobial vs. anticancer assays .
Q. What are the design considerations for developing structure-activity relationship (SAR) models using analogs of this compound?
- Methodological Answer :
- Key Substituents : Vary methoxy (position 7) and chloro (position 4) groups to assess steric/electronic impacts.
- Biological Targets : Map interactions with enzymes (e.g., cytochrome P450) using docking simulations (AutoDock Vina).
- Data Table :
Analog | Substituent Modifications | Bioactivity (IC₅₀, μM) |
---|---|---|
4-Chloro-6-fluoro-8-methoxy | Fluoro at position 6 | 12.3 (Anticancer) |
7-Methoxy-4-chloro | Base compound | 8.7 (Antimicrobial) |
4-Methoxy-2-methyl | Methyl at position 2 | >50 (Inactive) |
Source: Adapted from . |
Q. Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for chlorination to avoid hydrolysis of the carbonyl chloride group .
- Data Validation : Cross-check spectral data with PubChem entries (e.g., CID 145978560) to confirm purity .
- Ethical Compliance : Follow institutional guidelines for disposing of chlorinated waste (e.g., neutralization with NaOH) .
Properties
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLZUWZNHMDNQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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